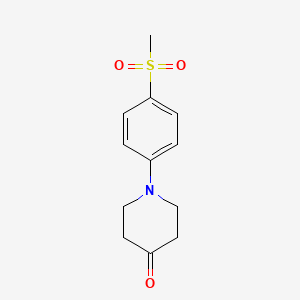

1-(4-Methanesulfonylphenyl)piperidin-4-one

描述

1-(4-Methanesulfonylphenyl)piperidin-4-one is a piperidinone derivative featuring a methanesulfonyl (-SO₂Me) group at the para position of the phenyl ring. This compound is part of a broader class of N-substituted piperidin-4-ones, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity.

属性

IUPAC Name |

1-(4-methylsulfonylphenyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-17(15,16)12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZWPKAXDBXBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methanesulfonylphenyl)piperidin-4-one typically involves the reaction of piperidin-4-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Piperidin-4-one+Methanesulfonyl chloride→1-(4-Methanesulfonylphenyl)piperidin-4-one

Industrial Production Methods

Industrial production of 1-(4-Methanesulfonylphenyl)piperidin-4-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions

1-(4-Methanesulfonylphenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted piperidones depending on the nucleophile used.

科学研究应用

1-(4-Methanesulfonylphenyl)piperidin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-(4-Methanesulfonylphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural and Substituent Variations

Piperidin-4-one derivatives are often modified at the N-position or the aryl ring to tune bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Piperidin-4-one Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound is a stronger electron-withdrawing group (EWG) compared to halogens (e.g., bromine in ) or alkoxy chains (e.g., 3-methoxypropyl in ). EWGs often enhance binding to polar enzyme active sites, as seen in anti-inflammatory analogs .

- Heterocyclic Substituents : Compounds like 1-(4-methylthiazol-2-yl)piperidin-4-one () incorporate nitrogen-containing heterocycles, which can improve metabolic stability and target selectivity.

- Bioactivity Correlations : Derivatives with sulfonyl or benzoyl groups (e.g., ) show marked anti-inflammatory or antitumor activity, suggesting that the target compound may share similar pharmacological profiles.

Key Observations :

- The target compound’s synthesis likely parallels methods used for analogs, such as Claisen-Schmidt condensation followed by sulfonylation ().

- Green chemistry approaches (e.g., ) offer advantages in efficiency and sustainability compared to traditional Dieckmann cyclization.

Table 3: Bioactivity of Piperidin-4-one Analogs

Key Observations :

- Sulfonyl-containing analogs (e.g., ) consistently show anti-inflammatory activity, likely due to COX-2 inhibition or NF-κB pathway modulation.

- The target compound’s methanesulfonyl group may enhance bioavailability compared to bulkier substituents (e.g., benzoyl in ).

Physicochemical Properties

The methanesulfonyl group impacts solubility, logP, and stability:

Table 4: Physicochemical Comparison

Key Observations :

- The target compound’s moderate logP (1.8) suggests balanced lipophilicity, favoring membrane permeability.

- Sulfonyl groups generally reduce aqueous solubility compared to alkoxy chains (), necessitating formulation adjustments for in vivo studies.

生物活性

1-(4-Methanesulfonylphenyl)piperidin-4-one is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : CHNO

- CAS Number : 116248-04-5

- Molecular Weight : 253.32 g/mol

1-(4-Methanesulfonylphenyl)piperidin-4-one functions primarily as a dopamine stabilizer, which means it can modulate dopaminergic activity in the brain. This characteristic is particularly relevant in the context of treating disorders such as schizophrenia, where dopamine dysregulation plays a crucial role. The compound has been shown to interact with D2 dopamine receptors, exhibiting both antagonistic and agonistic properties depending on the context of administration .

Antipsychotic Effects

Research indicates that 1-(4-Methanesulfonylphenyl)piperidin-4-one exhibits significant antipsychotic-like effects in animal models. In studies involving rodent models of schizophrenia, this compound demonstrated the ability to reverse both hypo- and hyperdopaminergic states, suggesting its potential utility in managing positive and negative symptoms of schizophrenia .

Glycine Transport Inhibition

The compound has been investigated for its role as a glycine transporter inhibitor. By inhibiting glycine transporters (GlyT-1), it enhances synaptic glycine levels, which are crucial for NMDA receptor function. This mechanism has been linked to cognitive improvements in preclinical models of schizophrenia .

Study 1: Antipsychotic-Like Activity

A study conducted by researchers at Merck Research Laboratories evaluated the effects of various GlyT-1 inhibitors, including 1-(4-Methanesulfonylphenyl)piperidin-4-one. The results indicated that administration of the compound significantly improved cognitive deficits induced by phencyclidine (PCP) in mice, highlighting its potential as a treatment for cognitive symptoms associated with schizophrenia .

Study 2: Receptor Occupancy

In vivo studies reported that this compound exhibits high occupancy at D2 dopamine receptors, which is essential for its antipsychotic effects. The occupancy levels were measured using positron emission tomography (PET) imaging, confirming the compound's effectiveness in modulating dopaminergic signaling pathways .

Data Table: Summary of Biological Activities

常见问题

Basic: What synthetic methodologies are most effective for producing 1-(4-Methanesulfonylphenyl)piperidin-4-one, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including sulfonylation of piperidin-4-one derivatives. Key steps include:

- Sulfonylation : Reacting piperidin-4-one with 4-methanesulfonylphenyl chloride under basic conditions (e.g., NaH in THF) at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Critical parameters include temperature control to avoid side reactions (e.g., over-sulfonylation) and stoichiometric ratios to maximize yield. Reaction progress is monitored via TLC or LC-MS .

Basic: What crystallographic techniques are recommended for resolving the three-dimensional structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) to grow high-quality crystals.

- Data Collection : Employ synchrotron radiation for high-resolution data.

- Refinement : Use SHELXL for structure refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

For ambiguous electron density regions, iterative refinement with restraints (e.g., DFIX) ensures accurate bond geometry .

Basic: Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based or colorimetric substrates (e.g., ADP-Glo™ assay) .

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity.

- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with proteins (e.g., immobilized ACE2 for angiotensin pathway studies) .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Answer:

- Orthogonal Validation : Cross-validate results using SPR, ITC, and cellular assays to confirm target engagement .

- Structural Analysis : Compare bioactive conformations (via SC-XRD or molecular docking) to identify stereochemical or conformational influences on activity .

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., piperidine derivatives with sulfonyl groups) to discern structure-activity trends .

Advanced: What computational strategies predict its stability under physiological conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the methanesulfonyl group in aqueous environments (pH 7.4, 310K) to estimate degradation rates.

- QM/MM Calculations : Model reaction pathways for sulfonyl group migration under acidic conditions .

- In Silico Metabolism : Use software like Schrödinger’s BioLuminate to predict oxidative demethylation sites in liver microsomes .

Advanced: How do hydrogen-bonding patterns influence its crystallographic packing and solubility?

Answer:

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., R²₂(8) motifs) and correlate packing efficiency with solubility .

- Solubility Prediction : Use Hansen solubility parameters (HSPs) derived from crystal lattice energy calculations.

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify hydrogen-bond networks and enhance aqueous solubility .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® IA) for HPLC purification.

- Asymmetric Catalysis : Employ palladium-catalyzed couplings with BINAP ligands to induce stereoselectivity .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Advanced: How does its reactivity compare to structurally related piperidinone derivatives?

Answer:

- Comparative Reactivity Tables : Assess oxidation susceptibility (e.g., sulfonyl vs. tosyl groups) and nucleophilic attack rates (e.g., at the piperidinone carbonyl) .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic reactions .

Advanced: What analytical techniques resolve discrepancies in NMR and mass spectrometry data?

Answer:

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., m/z 295.0844 for [M+H]⁺).

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping piperidinone signals).

- Dynamic NMR : Detect conformational exchange in solution (e.g., ring puckering) .

Advanced: How can researchers leverage its sulfonyl group for targeted drug design?

Answer:

- Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the sulfonyl group to recruit E3 ubiquitin ligases for protein degradation.

- Click Chemistry : Install azide/alkyne handles via sulfonyl substitution for bioconjugation .

- SAR Studies : Synthesize analogs with varied sulfonyl substituents (e.g., trifluoromethanesulfonyl) to modulate pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。